molecular formula C16H23N3O5 B5209748 methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate

methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate

Cat. No.: B5209748
M. Wt: 337.37 g/mol
InChI Key: CWERWBCGVHHEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate moiety and a diethylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate typically involves multiple steps. One common approach is to start with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the diethylamino propyl group through a series of reactions involving amination and acylation. The final step usually involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The diethylamino group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while hydrolysis of the ester group can produce a carboxylic acid.

Scientific Research Applications

Methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(dimethylamino)propionate: Similar in structure but with a dimethylamino group instead of a diethylamino group.

    3-(Diethylamino)propylamine: Lacks the nitrobenzoate moiety but contains the diethylamino propyl group.

Uniqueness

Methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions or specific reactivity profiles.

Properties

IUPAC Name

methyl 3-[3-(diethylamino)propylcarbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-4-18(5-2)8-6-7-17-15(20)12-9-13(16(21)24-3)11-14(10-12)19(22)23/h9-11H,4-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWERWBCGVHHEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.